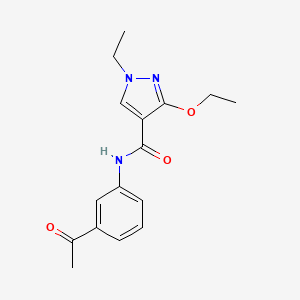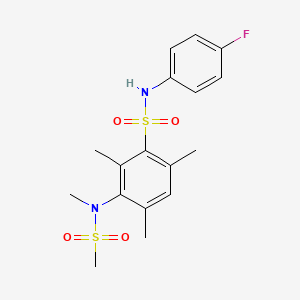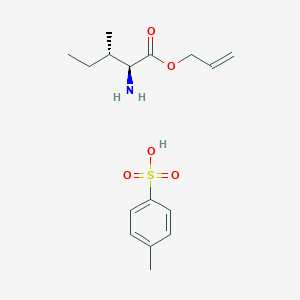![molecular formula C12H16ClF2N B2605269 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride CAS No. 2309476-50-2](/img/structure/B2605269.png)
1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentane ring substituted with a 2,4-difluorophenylmethyl group and an amine group, forming a hydrochloride salt. Its distinct molecular structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: Starting with a suitable cyclopentane precursor, the ring is functionalized to introduce reactive sites for further substitution.
Introduction of the 2,4-Difluorophenylmethyl Group: This step involves the reaction of the cyclopentane derivative with a 2,4-difluorobenzyl halide under basic conditions to form the desired substitution product.
Amination: The substituted cyclopentane is then subjected to amination reactions, often using ammonia or primary amines in the presence of catalysts.
Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to improve efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. The 2,4-difluorophenyl group may enhance binding affinity and specificity, while the cyclopentane ring provides structural rigidity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-[(2,5-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride
- 1-[(3,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride
Comparison: Compared to its analogs, 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride may exhibit unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-10-4-3-9(11(14)7-10)8-12(15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQIBZSYORNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=C(C=C(C=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2605191.png)


![N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B2605195.png)






![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2605209.png)
